molecular formula C18H22N2O4 B7959318 2-Tert-butyl 3-methyl (3S)-1H,3H,4H,9H-pyrido[3,4-B]indole-2,3-dicarboxylate

2-Tert-butyl 3-methyl (3S)-1H,3H,4H,9H-pyrido[3,4-B]indole-2,3-dicarboxylate

Cat. No.: B7959318
M. Wt: 330.4 g/mol
InChI Key: OBCRBMQFEVKESR-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl 3-methyl (3S)-1H,3H,4H,9H-pyrido[3,4-b]indole-2,3-dicarboxylate (CAS: 1240613-17-5) is a chiral heterocyclic compound featuring a pyridoindole core with tert-butyl and methyl ester groups at the 2- and 3-positions, respectively. Its molecular formula is C₁₈H₂₂N₂O₄, with a molar mass of 330.38 g/mol and a predicted density of 1.248 g/cm³ . Physicochemical properties include a high predicted boiling point (471.9°C) and a pKa of 16.87, indicating moderate basicity .

Properties

IUPAC Name

2-O-tert-butyl 3-O-methyl (3S)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-18(2,3)24-17(22)20-10-14-12(9-15(20)16(21)23-4)11-7-5-6-8-13(11)19-14/h5-8,15,19H,9-10H2,1-4H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCRBMQFEVKESR-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)OC)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)OC)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl 3-methyl (3S)-1H,3H,4H,9H-pyrido[3,4-B]indole-2,3-dicarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Tert-butyl 3-methyl (3S)-1H,3H,4H,9H-pyrido[3,4-B]indole-2,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Tert-butyl 3-methyl (3S)-1H,3H,4H,9H-pyrido[3,4-B]indole-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, leading to diverse biological effects. For instance, it may bind to enzymes or receptors involved in cell signaling pathways, thereby modulating their activity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Density (g/cm³) Boiling Point (°C) pKa Biological Relevance
2-Tert-butyl 3-methyl (3S)-pyrido[3,4-b]indole-2,3-dicarboxylate (Target) C₁₈H₂₂N₂O₄ 330.38 tert-butyl, methyl esters 1.248 471.9 16.87 Not reported
1,2-Di-tert-butyl 1H-indazole-1,2-(3H)-dicarboxylate (10a) C₁₇H₂₄N₂O₄ 320.38 tert-butyl esters, indazole core N/A N/A N/A Synthetic intermediate
1-(tert-butyl) 2-methyl pyrrolo[2,3-b]indole-1,2-dicarboxylate (26b) C₂₂H₃₀N₂O₄ 386.49 tert-butyl, methyl esters, prenyl N/A N/A N/A Alkaloid synthesis
2-(9H-Fluoren-9-ylmethyl) ester (3R)-pyrido[3,4-b]indole-2,3-dicarboxylate C₂₇H₂₂N₂O₄ 438.47 fluorenylmethyl ester 1.396 702.4 3.92 Peptide synthesis

Physicochemical and Reactivity Differences

  • Solubility : The fluorenylmethyl derivative’s higher molar mass (438.47 g/mol ) and density (1.396 g/cm³ ) suggest reduced aqueous solubility relative to the target compound .
  • Basicity : The target’s pKa (16.87 ) contrasts sharply with the fluorenylmethyl analogue (3.92 ), reflecting differences in electron-withdrawing/donating groups and conjugation .

Biological Activity

2-Tert-butyl 3-methyl (3S)-1H,3H,4H,9H-pyrido[3,4-b]indole-2,3-dicarboxylate is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C₁₈H₂₂N₂O₄
  • Molecular Weight : 330 Da
  • LogP : 2.71
  • Polar Surface Area : 72 Ų
  • Hydrogen Bond Acceptors : 2
  • Hydrogen Bond Donors : 1

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrido[3,4-b]indole structures exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds were reported as follows:

CompoundMIC (μg/mL)Activity Type
Pyridophenanthridine derivative50Against E. coli
Pyridocarbazole derivative100Against S. agalactiae

These findings suggest that 2-tert-butyl 3-methyl (3S)-1H,3H,4H,9H-pyrido[3,4-b]indole-2,3-dicarboxylate may possess similar antimicrobial properties due to its structural characteristics .

Enzyme Inhibition Studies

In enzyme inhibition assays, compounds derived from the pyrido[3,4-b]indole framework demonstrated varying degrees of inhibition against several enzymes. For example:

  • β-glucosidase : Inhibition at concentrations leading to a reduction of activity to approximately 43% at 5 mM.
  • α-galactosidase and β-mannosidase : Activation observed with increases in activity up to 155% at 5 mM.

These results indicate that the compound could modulate enzyme activities, potentially influencing metabolic pathways .

Case Studies

A detailed examination of related compounds has been conducted to understand their biological mechanisms. For instance:

  • Study on Antimicrobial Properties : A series of pyrido[3,4-b]indole derivatives were synthesized and tested against bacterial strains. The study highlighted that modifications in the side chains significantly impacted their antimicrobial efficacy.
  • Enzyme Modulation Research : Research focused on the effects of pyrido[3,4-b]indoles on glycosidases showed promising results in enhancing enzyme activity in specific contexts while inhibiting others.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Tert-butyl 3-methyl (3S)-pyridoindole dicarboxylate?

The compound is typically synthesized via base-promoted ring-expansion reactions or asymmetric catalytic methods. For example, a tert-butyl ester group can be introduced using tert-butoxycarbonyl (Boc) protection strategies under inert conditions, followed by methyl esterification . Key steps include:

  • Reagents : Chiral ligands (e.g., 9-octyl-9-borabicyclo[3.3.1]nonane) for enantioselective control .
  • Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) to isolate the product in 57–73% yields .
  • Critical parameters : Moisture-sensitive intermediates require anhydrous solvents and inert gas (N₂/Ar) handling .

Q. How should researchers characterize this compound’s purity and stereochemistry?

  • 1H/13C NMR : Key signals include tert-butyl protons at ~1.46 ppm (s, 9H) and methyl ester groups at ~3.74 ppm (s, 3H). The (3S) configuration is confirmed via NOE correlations or chiral HPLC .
  • HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]+ calculated for C₂₁H₃₁ClFN₂O₅S: 477.1621; observed: 477.1624) .
  • Purity : HPLC with UV detection (λ = 254 nm) confirms >95% purity .

Q. What are the stability and storage requirements for this compound?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
  • Decomposition risks : Exposure to moisture (P233, P235) or temperatures >50°C (P410) degrades the ester groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during synthesis?

  • Scenario : Discrepancies in NMR shifts may arise from rotamers or residual solvents.
  • Methodology :
  • Perform variable-temperature NMR to distinguish dynamic rotational isomers .
  • Use D₂O exchange or HSQC to assign ambiguous proton-carbon correlations.
  • Compare experimental HRMS with theoretical isotopic patterns to detect impurities .

Q. What strategies optimize enantioselective synthesis of the (3S) configuration?

  • Catalytic systems : Employ chiral sulfinamide auxiliaries (e.g., (R)-tert-butylsulfinyl imines) to induce stereoselectivity during cyclization .
  • Kinetic resolution : Use lipases or transition-metal catalysts (e.g., Pd/BINAP complexes) to separate diastereomers .
  • Computational modeling : DFT calculations predict transition-state energies to guide ligand design .

Q. How can computational methods predict biological activity or reactivity?

  • Docking studies : Model interactions with biological targets (e.g., enzymes in indole alkaloid biosynthesis) using PyMol or AutoDock .
  • Reactivity predictions : Calculate frontier molecular orbitals (HOMO/LUMO) with Gaussian to assess susceptibility to nucleophilic/electrophilic attacks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.